![molecular formula C10H13N3O3 B1599345 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 957258-38-7](/img/structure/B1599345.png)
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Overview
Description
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid (EMIPC) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water, ethanol, acetone, and other organic solvents. EMIPC has a molecular weight of 250.28 g/mol and a melting point of 230-232°C. Due to its chemical structure, EMIPC has been used in a variety of research applications, including as an inhibitor of enzymes, a catalyst for organic reactions, and as a fluorescent marker for imaging.
Scientific Research Applications
.
Medicinal Chemistry
In medicinal chemistry, this compound could serve as a precursor or an intermediate in the synthesis of potential therapeutic agents. Its structure, featuring both isoxazole and pyrazole rings, is often found in molecules with significant pharmacological activities, such as anti-inflammatory and analgesic properties .
Agricultural Chemistry
The compound’s potential use in agriculture could be in the development of new pesticides or growth regulators. The pyrazole moiety is known to be a part of several agrochemicals, and its modification could lead to compounds with improved efficacy and reduced environmental impact .
Material Science
In material science, this compound could be investigated for its properties when incorporated into polymers or coatings. The presence of reactive functional groups like the carboxylic acid could allow for cross-linking, potentially leading to materials with novel properties .
Environmental Science
Environmental science could benefit from this compound through its application in environmental monitoring and remediation strategies. Its chemical properties might be useful in the detection of pollutants or in the synthesis of compounds that can help in the degradation of hazardous substances .
Biochemical Research
Lastly, in biochemical research, this compound could be used in the study of enzyme mechanisms or as a building block for the synthesis of complex molecules that can mimic biological processes or inhibit specific biochemical pathways .
properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-13-6(2)7(5-11-13)8-4-9(10(14)15)16-12-8/h5,9H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFOJBRIDCQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC(C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424561 | |
Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
CAS RN |
957258-38-7 | |
Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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